Structural characterization and crystallography of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Structural characterization and crystallography of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
An In-depth Technical Guide to the Structural Characterization and Crystallography of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, structural characterization, and crystallographic analysis of the novel compound, 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale for the experimental choices, ensuring a self-validating and robust methodological framework. The strategic incorporation of a difluoromethyl group into a benzylic alcohol scaffold is of significant interest in medicinal chemistry, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will detail a plausible synthetic pathway, predict spectroscopic data based on foundational principles and analogous structures, and provide a thorough protocol for single-crystal X-ray diffraction analysis, a definitive method for absolute structure elucidation.
Introduction: The Significance of Fluorinated Alcohols in Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Specifically, the difluoromethyl (CF2) group, as present in 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, can act as a bioisostere for a hydroxyl or carbonyl group, modulate pKa, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The target molecule, with its combination of a difluorinated ethanol backbone and a substituted phenyl ring, represents a scaffold with significant potential in the development of novel therapeutic agents.
Proposed Synthesis Pathway
A reliable synthesis of the title compound can be envisioned through a two-step process starting from the commercially available 3-hydroxybenzaldehyde. This pathway is designed for efficiency and scalability, employing well-established and high-yielding reactions.
Diagram of the Proposed Synthetic Route
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(propan-2-yloxy)benzaldehyde
This initial step involves a standard Williamson ether synthesis to introduce the isopropoxy group.
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(propan-2-yloxy)benzaldehyde, which can be purified by column chromatography.
Step 2: Synthesis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol via Reformatsky Reaction
The key difluoromethylated alcohol is synthesized using the Reformatsky reaction, which is well-suited for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds.[6][7]
-
Activate zinc dust (2.0 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add the activated zinc and dry tetrahydrofuran (THF).
-
Add a solution of ethyl bromodifluoroacetate (1.5 eq) in THF to the zinc suspension.
-
Gently heat the mixture to initiate the formation of the organozinc reagent (a slight exotherm may be observed).
-
Once the formation of the Reformatsky reagent is evident (typically by the disappearance of the shiny zinc surface), cool the mixture to 0 °C.
-
Add a solution of 3-(propan-2-yloxy)benzaldehyde (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then subjected to hydrolysis of the ester group. Dissolve the crude ester in a mixture of THF and water, add lithium hydroxide (2.0 eq), and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Purify the crude alcohol by flash column chromatography on silica gel to obtain the final product, 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol.
Structural Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For fluorinated compounds, both ¹H, ¹³C, and ¹⁹F NMR are invaluable.
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, isopropoxy, and hydroxyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic (H2, H4, H5, H6) | 6.8 - 7.3 | Multiplet (m) | |
| Benzylic CH(OH) | ~5.0 | Triplet of doublets (td) | JH-F ≈ 15-25 Hz, JH-H ≈ 5-7 Hz |
| Isopropoxy CH | 4.5 - 4.7 | Septet (sept) | JH-H ≈ 6 Hz |
| Hydroxyl OH | 2.0 - 4.0 (variable) | Broad singlet (br s) | |
| Isopropoxy CH₃ | ~1.3 | Doublet (d) | JH-H ≈ 6 Hz |
| CHF₂ | 5.8 - 6.2 | Triplet of doublets (td) | JH-F ≈ 50-60 Hz, JH-H ≈ 5-7 Hz |
Note: The CHF₂ proton will be a triplet due to coupling with the two fluorine atoms and will be further split into a doublet by the adjacent benzylic proton.
The carbon NMR spectrum will be characterized by C-F coupling, which is a powerful diagnostic tool.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| Aromatic C-O | ~158 | Singlet | |
| Aromatic C (quaternary) | ~140 | Singlet | |
| Aromatic CH | 110 - 130 | Singlets and possible small doublets/triplets | JC-F ≈ 1-5 Hz (for carbons 2-4 bonds away) |
| Benzylic C(OH) | ~72 | Triplet (t) | JC-F ≈ 20-30 Hz |
| Isopropoxy CH | ~70 | Singlet | |
| CHF₂ | ~115 | Triplet (t) | JC-F ≈ 240-250 Hz |
| Isopropoxy CH₃ | ~22 | Singlet |
The fluorine NMR will show a single environment for the two equivalent fluorine atoms.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CHF₂ | -120 to -140 | Doublet of doublets (dd) | JF-H (geminal) ≈ 50-60 Hz, JF-H (vicinal) ≈ 15-25 Hz |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Under electron ionization (EI), benzylic alcohols are known to undergo characteristic fragmentation.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 216 | [M]⁺ | Molecular Ion |
| 199 | [M - OH]⁺ | Loss of hydroxyl radical |
| 198 | [M - H₂O]⁺ | Dehydration |
| 151 | [M - CHF₂OH]⁺ | Cleavage of the C-C bond adjacent to the ring |
| 135 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Crystallography
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[8][9][10]
Diagram of the Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction.
Step-by-Step Crystallization and X-ray Diffraction Protocol
1. Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step.[1][2][11]
-
Method: Slow evaporation is a common and effective method for small organic molecules.
-
Solvent Selection: A solvent system in which the compound has moderate solubility should be chosen. A binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/pentane) is often effective.
-
Procedure:
-
Dissolve a small amount of the purified compound in a minimal amount of the more polar solvent (the "good" solvent).
-
Transfer the solution to a small, clean vial.
-
Place this vial inside a larger, sealed chamber containing a small amount of the less polar solvent (the "anti-solvent").
-
Allow the anti-solvent vapor to slowly diffuse into the vial containing the compound solution.
-
Over time, as the solvent composition changes and the solution becomes supersaturated, crystals should form. The process should be slow and undisturbed.
-
2. Crystal Selection and Mounting
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[3]
-
The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[3]
-
Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
3. Data Collection
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
4. Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods. This provides an initial electron density map.
-
The structural model is then refined by adjusting atomic positions, and thermal parameters to best fit the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Expected Crystallographic Data
While the actual crystal system and space group can only be determined experimentally, for a chiral molecule like this, it is expected to crystallize in a non-centrosymmetric space group. The analysis will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, will also be revealed, providing insights into the crystal packing.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and detailed structural analysis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. By providing a plausible synthetic route, predicting key spectroscopic features, and detailing the crystallographic workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies described herein are robust and grounded in established scientific principles, ensuring the integrity and reliability of the structural characterization of this and similar novel fluorinated compounds.
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